molecular formula C9H13N3Si B2418033 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine CAS No. 2243974-50-5

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine

Cat. No.: B2418033
CAS No.: 2243974-50-5
M. Wt: 191.309
InChI Key: LAPUIXMAGGEIHN-UHFFFAOYSA-N
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Description

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine is a chemical compound with the molecular formula C9H13N3Si and a molecular weight of 191.31 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a trimethylsilylethynyl group at the 2-position and an amine group at the 5-position. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine typically involves the reaction of 2-chloropyrimidine with trimethylsilylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine involves its interaction with specific molecular targets. The trimethylsilylethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The amine group can form hydrogen bonds and other interactions with biological molecules, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Trimethylsilylethynyl)pyrimidine: Lacks the amine group, resulting in different reactivity and applications.

    5-Aminopyrimidine: Lacks the trimethylsilylethynyl group, affecting its chemical properties and uses.

Uniqueness

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine is unique due to the presence of both the trimethylsilylethynyl and amine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-trimethylsilylethynyl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3Si/c1-13(2,3)5-4-9-11-6-8(10)7-12-9/h6-7H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPUIXMAGGEIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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